1-Amino-3-(2-methoxyphenoxy)propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3-(2-methoxyphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects and interactions with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a different position of the methoxy group.
1,3-Bis(2-methoxyphenoxy)-2-propanol: Another related compound with two methoxyphenoxy groups.
Uniqueness: 1-Amino-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized research applications .
Biological Activity
1-Amino-3-(2-methoxyphenoxy)propan-2-ol, with the molecular formula C₁₀H₁₅NO₃, is an amino alcohol that has garnered interest in various fields due to its unique structural features and biological activities. This compound is primarily recognized for its roles in proteomics research, muscle relaxation, and as a surfactant in personal care products. Its biological activity can be categorized into several key areas: pharmacological effects, applications in research, and potential therapeutic uses.
Structural Characteristics
The compound features an amino group and a methoxyphenoxy moiety, which contribute to its reactivity and interactions with biological targets. The specific substitution pattern of the methoxy group influences its biological properties, making it valuable for specialized applications in medicinal chemistry and biochemistry.
Pharmacological Effects
This compound exhibits several pharmacological activities:
- Muscle Relaxation: It is noted for its centrally acting muscle relaxant properties, which can be beneficial during surgical procedures by reducing pain and discomfort.
- Expectorant Properties: The compound also possesses expectorant qualities, aiding in respiratory function by facilitating mucus clearance.
Applications in Research
This compound is utilized in various research contexts:
- Proteomics Research: As a reagent, it assists in the large-scale study of proteins, enhancing understanding of protein structures and functions. Its role can vary significantly depending on the experimental setup.
- Synthesis of Pharmaceuticals: The compound serves as an impurity in the synthesis of mephenoxalone, a known muscle relaxant. Understanding its behavior during synthesis can lead to improved pharmaceutical processes .
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally similar compounds, revealing insights into their potential therapeutic applications. For instance:
- Antileishmanial Activity: Similar compounds have been tested against Leishmania parasites in vitro, indicating potential pathways for developing new treatments for leishmaniasis.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and uniqueness of compounds related to this compound:
Compound Name | Structural Features | Uniqueness |
---|---|---|
1-Amino-3-(4-methoxyphenoxy)propan-2-ol | Methoxy group at position 4 | Different substitution pattern affecting reactivity |
1,3-Bis(2-methoxyphenoxy)-2-propanol | Contains two methoxyphenoxy groups | Increased complexity due to additional phenyl group |
1-Amino-3-(o-methoxyphenoxy)propan-2-ol | Methoxy group at position ortho | Variations in steric hindrance affecting properties |
Properties
IUPAC Name |
1-amino-3-(2-methoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURBCAOIUVUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389152 | |
Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63257-76-1 | |
Record name | 1-amino-3-(2-methoxyphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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